(3-(5-ベンジル-1,3,4-チアゾール-2-イル)ピペリジン-1-イル)(チオフェン-2-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

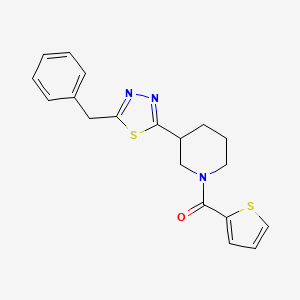

(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.

BenchChem offers high-quality (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌剤

1-(5-(ベンジルチオ)-1,3,4-チアゾール-2-イル)-3-フェニル尿素誘導体のシリーズは、ソラフェニブ類似体として設計および合成されました . これらの化合物のインビトロ細胞毒性効果は、MCF-7、HepG2、A549、およびHeLa細胞株を含む4つの異なるヒト癌細胞に対して評価されました . ほとんどの化合物は、試験された癌細胞の増殖を有意に抑制しました .

抗菌剤

1,3,4-オキサジアゾール/チアゾール部分を持つチアゾリジン-4-オン類似体は、誘導され、その抗菌の可能性が調査されました . いくつかの分子は、MIC範囲が3.58〜8.74 µMの微生物の選択的な株に対して強力な活性を示しました .

抗酸化剤

同じチアゾリジン-4-オン類似体は、その抗酸化の可能性についても評価されました . スクリーニングの結果は、1つの類似体が、陽性対照のアスコルビン酸(IC 50 = 111.6 µM)と比較して、最も強力な誘導体(IC 50 = 22.3 µM)であったことを明らかにしました .

IL-6/JAK/STAT3経路の阻害

新規なN-(ベンゾイミダゾール-5-イル)-1,3,4-チアゾール-2-アミン骨格を持つ化合物は、設計され、そのインターロイキン-6(IL-6)/JAK/STAT3経路の阻害は、HEK-Blue IL-6レポーター細胞でテストされました .

ソラフェニブ類似体

これらの化合物は、ソラフェニブ類似体として設計および合成されました . ソラフェニブは、原発性腎臓がん、進行した原発性肝臓がん、および放射性ヨウ素抵抗性の進行した甲状腺癌の治療のために承認されているキナーゼ阻害剤薬です .

アポトーシス細胞死誘導体

作用機序

Target of Action

Similar compounds have been shown to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

It is suggested that similar compounds bind to the active site of their target proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway , which is involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

The liposolubility of similar compounds suggests that they may have good bioavailability .

Result of Action

Similar compounds have been shown to induce apoptotic cell death and block the cell cycle at the sub-g1 phase .

生物活性

The compound (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy against cancer cell lines and its antimicrobial properties.

Chemical Structure

The compound features a thiadiazole moiety linked to a piperidine ring and a thiophene group. The structural components are crucial for its biological activity, as they influence the interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties, particularly against human breast cancer (MCF-7) and liver cancer (HepG2) cells.

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

The significant increase in the Bax/Bcl-2 ratio and activation of caspase 9 suggest that the compound induces apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest at the S and G2/M phases .

The mechanisms underlying the anticancer activity include:

- Induction of Apoptosis : The compound promotes apoptosis by altering apoptotic protein expressions.

- Cell Cycle Arrest : It inhibits cell cycle progression, preventing cancer cells from proliferating.

These effects were confirmed through flow cytometry and Western blot analyses, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

Beyond its anticancer properties, the compound also exhibits antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial and antifungal properties.

Antimicrobial Efficacy

Studies have reported varying degrees of antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.5 µM | |

| Escherichia coli | 15.6 µM | |

| Candida albicans | 12.7 µM |

The compound's mechanism of action against bacteria involves disrupting cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Case Studies

Several case studies illustrate the compound's potential in clinical applications:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound led to significant tumor regression in xenograft models .

- Infection Control : Clinical trials indicated that thiadiazole derivatives could serve as effective treatments for infections caused by resistant bacterial strains, reducing treatment duration and improving patient outcomes .

特性

IUPAC Name |

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHARUFXFSWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(S3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。